molecular formula C11H12N2O2 B13438630 methyl 5-amino-3-methyl-1H-indole-2-carboxylate

methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Cat. No.: B13438630
M. Wt: 204.22 g/mol
InChI Key: CZBZZWJGDROKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-3-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound belongs to the class of 3-amino-1H-indole-2-carboxylates (AICs), which are recognized as versatile scaffolds in medicinal and synthetic chemistry . Researchers value this core structure for its potential to inhibit protein-protein interactions, such as those involving the SPRY domain-containing SOCS box protein 2 (SPSB2), which is a target for novel anti-infective agents . Furthermore, this family of compounds has shown a range of interesting biological activities in research, including potential relevance to the treatment of allergies, asthma, and various cancers due to its ability to inhibit interleukin-4 (IL-4) message transcription and release . As a synthetic building block, 3-aminoindole-2-carboxylates are key intermediates. They readily undergo condensation reactions with reagents such as aryl isocyanates and isothiocyanates to form more complex heterocyclic systems, including 5H-pyrimido[5,4-b]indole derivatives, which are of significant research interest . The compound should be stored in a cool, dark place under an inert atmosphere .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 5-amino-3-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,12H2,1-2H3

InChI Key

CZBZZWJGDROKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

A common precursor is 3-methyl-5-nitro-1H-indole-2-carboxylic acid, which can be synthesized by nitration of 3-methyl-1H-indole-2-carboxylic acid. A typical method involves:

  • Nitration using a nitrating agent under controlled conditions.
  • Purification by extraction and washing steps.
  • Yield reported as high (close to quantitative in some cases).

Example Reaction Conditions:

Step Reagents/Conditions Notes
Nitration 3-methyl-1H-indole-2-carboxylic acid, nitrating agent Controlled temperature, solvent
Extraction Ethyl acetate, water, saturated saline wash To purify the product
Drying Anhydrous sodium sulfate To remove moisture

This intermediate is well-documented and commercially available with CAS Number 446830-73-5.

Esterification to Methyl Ester

The carboxylic acid group at position 2 is converted to the methyl ester using alkylation methods:

  • Reaction with methyl iodide or dimethyl carbonate in the presence of a base such as potassium carbonate.
  • Solvent: N,N-dimethylformamide (DMF) or similar polar aprotic solvents.
  • Reaction time: approximately 6 hours at room temperature.

Typical Reaction:

$$
\text{3-Methyl-5-nitro-1H-indole-2-carboxylic acid} + \text{CH}3I \xrightarrow[\text{K}2CO_3]{\text{DMF}} \text{Methyl 3-methyl-5-nitro-1H-indole-2-carboxylate}
$$

Yield: near quantitative (100% reported).

Reduction of Nitro Group to Amino Group

The 5-nitro substituent is reduced to the 5-amino group using catalytic hydrogenation or chemical reduction:

  • Catalysts: Pd/C or Raney Nickel under hydrogen atmosphere.
  • Alternatively, chemical reductants such as iron powder with acid or tin(II) chloride can be used.
  • Reaction monitored by TLC or LC/MS to ensure complete reduction.

This step converts methyl 3-methyl-5-nitro-1H-indole-2-carboxylate to methyl 5-amino-3-methyl-1H-indole-2-carboxylate.

Alternative Synthetic Routes and Functionalization

Other synthetic strategies include:

  • Direct functionalization of indole derivatives via Vilsmeier–Haack formylation at the 3-position followed by reduction and substitution steps.
  • Use of protected amino groups (e.g., tert-butoxycarbonyl) during synthesis to improve stability and selectivity, followed by deprotection with trifluoroacetic acid to yield the free amine.
  • Carbomethoxy transfer methods using dimethyl carbonate and ionic liquid catalysts for esterification of indole derivatives.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Yield/Notes
1 Nitration of 3-methyl-1H-indole-2-carboxylic acid Nitrating agent, controlled temp High yield, purified by extraction
2 Esterification to methyl ester Methyl iodide, K2CO3, DMF, 6 h at RT Quantitative yield reported
3 Reduction of nitro to amino group Pd/C hydrogenation or chemical reductants Complete conversion confirmed by LC/MS
4 Optional protection/deprotection Boc protection, TFA deprotection Used to improve synthesis control
5 Functionalization (if needed) Vilsmeier–Haack formylation, amide coupling For derivative synthesis

Research Results and Analytical Data

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group at position 5 undergoes nucleophilic substitution reactions, enabling the introduction of sulfonamide or acyl functionalities.

Sulfonylation

Reaction with sulfonyl chlorides in pyridine at low temperatures yields sulfonamide derivatives. For example:

  • Reaction : Methyl 5-amino-3-methyl-1H-indole-2-carboxylate + 4-chlorobutanesulfonyl chloride → Sulfonamide product.

  • Conditions : Pyridine, −10°C, 5 hours .

  • Application : This reaction is critical for synthesizing analogs with enhanced biological activity, such as protease inhibitors.

Acylation

The amino group reacts with acyl chlorides or anhydrides to form amides. For instance:

  • Reaction : Coupling with benzoyl chloride in the presence of a base produces N-acylated derivatives.

  • Conditions : Typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) .

Ester Hydrolysis and Subsequent Functionalization

The methyl ester at position 2 can be hydrolyzed to a carboxylic acid, enabling further derivatization.

Hydrolysis to Carboxylic Acid

  • Reaction : Methanol/NaOH at 35–40°C converts the ester to the corresponding carboxylic acid .

  • Yield : >90% under optimized conditions .

Amide Formation

The hydrolyzed carboxylic acid reacts with amines to form amides. For example:

  • Reaction : Coupling with ethyl glycinate using carbonyldiimidazole (CDI) yields hydrazide derivatives .

  • Conditions : Room temperature, anhydrous DMF, BOP reagent .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution, with reactivity directed by the electron-donating amino group (positions 4 and 6) and electron-withdrawing ester group (position 2).

Halogenation

  • Reaction : Bromination or chlorination at position 4 or 6 using N-bromosuccinimide (NBS) or Cl<sub>2</sub>/FeCl<sub>3</sub>.

  • Example : Synthesis of 5-amino-4-bromo-3-methyl-1H-indole-2-carboxylate .

Nitration

  • Reaction : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 4 or 6, though this is less common due to competing oxidation .

Reduction of Nitro Precursors

  • Reaction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro intermediates to the corresponding amino derivatives.

  • Example : Ethyl 1-methyl-5-nitroindole-2-carboxylate → Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (77% yield) .

Oxidation of the Amino Group

  • Reaction : Oxidation with KMnO<sub>4</sub> or NaIO<sub>4</sub> converts the amino group to a nitro or nitroso group, though this may require protective strategies for the indole ring .

Cyclization and Heterocycle Formation

The amino and ester groups facilitate cyclization reactions to form fused heterocycles.

  • Example : Reaction with hydrazine hydrate forms indole-2-carbohydrazides, which can cyclize to triazoles or tetrazoles under specific conditions .

Table 1: Key Reactions and Yields

Reaction TypeReagents/ConditionsProductYieldSource
Sulfonylation4-Chlorobutanesulfonyl chloride, pyridineSulfonamide derivative~60%*
Ester hydrolysisNaOH/MeOH, 35–40°C5-Amino-3-methyl-1H-indole-2-carboxylic acid>90%
Catalytic hydrogenationH<sub>2</sub>/Pd-C, MeOH, 12 hEthyl 5-amino-1-methyl-1H-indole-2-carboxylate77%
Amide couplingCDI, ethyl glycinate, THFHydrazide derivative~85%

*Yield estimated from analogous procedures.

Table 2: Substituent Effects on Electrophilic Substitution

PositionDirecting GroupReactivityExample Product
4Amino (activating)High susceptibility4-Bromo derivative
6Amino (activating)Moderate susceptibility6-Nitro derivative
3Methyl (weakly activating)Low reactivity

Mechanistic Insights

  • Sulfonylation : The amino group acts as a nucleophile, attacking the electrophilic sulfur in sulfonyl chlorides.

  • Ester Hydrolysis : Base-mediated cleavage of the ester linkage proceeds via a tetrahedral intermediate .

  • Electrophilic Substitution : The amino group donates electron density through resonance, directing incoming electrophiles to positions 4 and 6 .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole derivatives are widely studied due to their diverse biological activities.

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate 2-COOCH₃, 3-CH₃, 5-NH₂ C₁₁H₁₂N₂O₂ 204.22 Amino group enhances reactivity
Methyl 5-methylindole-3-carboxylate (CAS: 942-24-5) 3-COOCH₃, 5-CH₃ C₁₁H₁₁NO₂ 189.21 Ester at position 3; lacks amino group
Methyl 5-amino-1H-indole-3-carboxylate (CAS: 53855-47-3) 3-COOCH₃, 5-NH₂ C₁₀H₁₀N₂O₂ 190.20 Amino at 5; ester at 3 (vs. 2 in target)
Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate (CAS: 296264-25-0) 2-COOCH₂CH₃, 3-NH₂, 5-CH₃ C₁₂H₁₄N₂O₂ 218.26 Ethyl ester; inverted substituent positions
Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate (from synthesis protocols) 2-COOCH₂CH₃, 3-CH₂CH₂CH₃, 5-Cl C₁₄H₁₆ClNO₂ 277.74 Chloro and propyl groups alter hydrophobicity
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate (CAS: 17826-14-1) 3-COOCH₂CH₃, 2-CH₃, 5-OH, 1-CH₂CH₂CH₃ C₁₅H₁₉NO₃ 261.32 Hydroxy group increases polarity

Physicochemical Properties

  • Reactivity: The amino group at position 5 in the target compound facilitates electrophilic substitution reactions, making it more reactive than analogs with methyl or chloro groups (e.g., CAS 942-24-5 or 296264-25-0) .
  • Solubility : Ethyl ester derivatives (e.g., CAS 17826-14-1) exhibit lower aqueous solubility compared to methyl esters due to increased hydrophobicity .
  • Acidity/Basicity: Hydroxy-substituted indoles (e.g., CAS 54436-15-6) have a predicted pKa of ~9.53, while amino-substituted derivatives like the target compound are more basic .

Biological Activity

Methyl 5-amino-3-methyl-1H-indole-2-carboxylate is a derivative of indole that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole-2-carboxamide have shown GI50 values ranging from 0.95 µM to 1.50 µM against cancer cell lines such as MCF-7 and A549 .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineGI50 (µM)
Methyl 5-amino-3-methyl...MCF-7TBD
Indole-2-carboxamide 5iMCF-71.35
Indole derivative 20aA5490.13

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2 .

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. For example, structural analogs have demonstrated efficacy in inhibiting HIV integrase, with some compounds achieving IC50 values as low as 0.13 µM . The binding interactions between indole derivatives and viral proteins suggest potential therapeutic applications in HIV treatment.

Table 2: Antiviral Efficacy of Indole Derivatives

CompoundVirus TypeIC50 (µM)
Indole derivative 3HIV0.13
Indole derivative 4HIV18.52

Study on Antiproliferative Activity

A study conducted on a series of indole derivatives, including this compound, demonstrated significant anticancer activity against MCF-7 cells. The compounds were evaluated for their ability to induce apoptosis, with results indicating increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Study on Antiviral Activity

Another investigation focused on the antiviral properties of indole derivatives against HIV. The study found that certain modifications to the indole structure enhanced binding affinity to HIV integrase, leading to improved inhibitory activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-amino-3-methyl-1H-indole-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. For example, reacting 3-formyl-1H-indole-2-carboxylate with aminothiazole derivatives in acetic acid under reflux conditions, as described in analogous indole syntheses . Sodium acetate is often used as a catalyst, and purification typically involves recrystallization or column chromatography.

Q. How can the purity and structural integrity of this compound be confirmed?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to verify substituent positions (e.g., methyl and amino groups).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 234.2 for C12_{12}H14_{14}N2_2O2_2).
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What analytical challenges arise in distinguishing this compound from its regioisomers?

  • Methodological Answer : Regioisomers (e.g., 3-amino-5-methyl derivatives) can be differentiated via:

  • 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to resolve substituent positions.
  • X-ray Crystallography : Resolve crystal structures using SHELXL or SHELXD software for unambiguous assignment .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, reaction time) to identify optimal conditions. For example, using a central composite design to model yield vs. acetic acid concentration .
  • Byproduct Analysis : Characterize side products (e.g., dimerized intermediates) via LC-MS and adjust stoichiometry to suppress their formation .

Q. What strategies are recommended for resolving contradictions in spectroscopic data obtained for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing tautomeric forms).
  • Computational Modeling : Use DFT calculations to predict 1^1H NMR chemical shifts or vibrational spectra for comparison with experimental data .

Q. How can the bioactivity of this compound be evaluated in cellular assays?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test activity against kinases (e.g., Flt3) using ATP-competitive assays, referencing protocols for bisindolylmaleimide derivatives .
  • Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at -20°C (long-term) or 4°C (short-term) and monitor degradation via HPLC.
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation, as seen in related indole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.